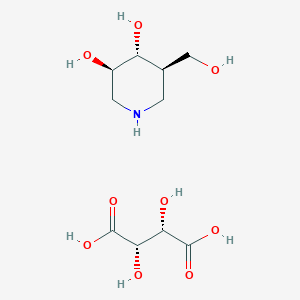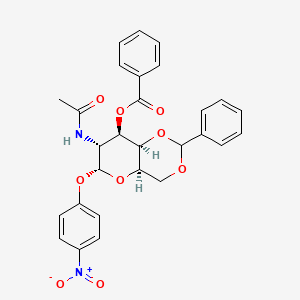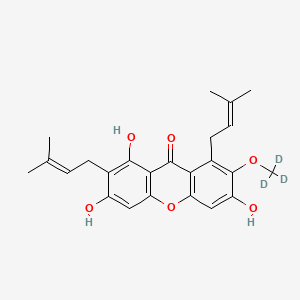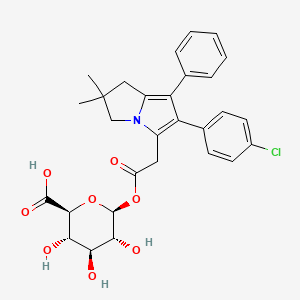
Licofelone metabolite M1
Overview
Description
Licofelone metabolite M1 is a metabolite of licofelone, a dual cyclooxygenase and 5-lipoxygenase inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C29H30ClNO8 and a molecular weight of 556.00 . This compound is known for its anti-inflammatory properties and potential therapeutic applications .
Preparation Methods
The synthesis of Licofelone metabolite M1 involves the conjugation of licofelone with α-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes .
Chemical Reactions Analysis
Licofelone metabolite M1 undergoes several types of chemical reactions, including:
Transacylation: This reaction can lead to the formation of protein adducts, which may contribute to the compound’s biological activity and potential toxicity.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to the formation of various oxidized or reduced metabolites.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for transacylation, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are licofelone, glucuronic acid, and various protein adducts .
Scientific Research Applications
Licofelone metabolite M1 has several scientific research applications, including:
Proteomics Research: It is used as a tool to study protein interactions and modifications.
Drug Metabolism Studies: The compound is used to investigate the metabolic pathways and potential toxicity of licofelone.
Anti-inflammatory Research: Due to its anti-inflammatory properties, it is studied for its potential therapeutic applications in conditions such as osteoarthritis and other inflammatory diseases.
COVID-19 Research: Recent studies have explored its potential as an inhibitor of SARS-CoV-2 3CLpro, a key protease in the lifecycle of the coronavirus.
Mechanism of Action
Licofelone metabolite M1 exerts its effects primarily through the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes, leading to its anti-inflammatory effects . The compound also forms protein adducts through transacylation reactions, which may contribute to its biological activity and potential toxicity .
Comparison with Similar Compounds
Licofelone metabolite M1 is unique due to its dual inhibition of cyclooxygenase and 5-lipoxygenase enzymes. Similar compounds include:
Delta-bilirubin: An antioxidant and anti-inflammatory agent.
Lopinavir and Indinavir: Antiviral drugs used in the treatment of HIV.
Acyl Glucosides: These compounds undergo similar degradation reactions and have potential toxicity similar to acyl glucuronides.
This compound stands out due to its specific inhibition of both cyclooxygenase and 5-lipoxygenase, making it a valuable compound for anti-inflammatory research .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKFJCYVPLCOGR-NLMMERCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857930 | |
| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033702-58-7 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033702587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJP7D4B979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


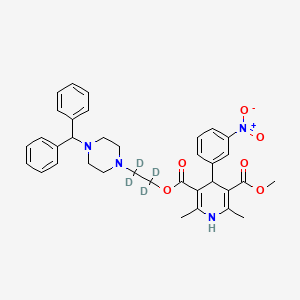
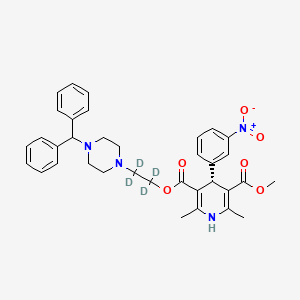
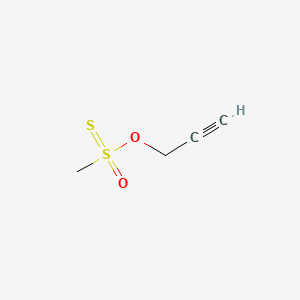
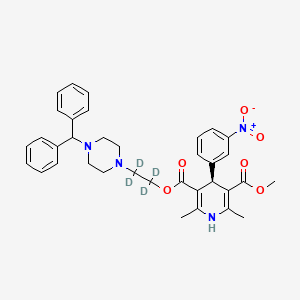
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)

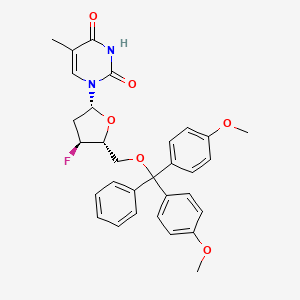

![(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B563769.png)

